molecular formula C6H13N B1422833 (2-Cyclopropylethyl)(methyl)amine CAS No. 161353-92-0

(2-Cyclopropylethyl)(methyl)amine

Cat. No.: B1422833
CAS No.: 161353-92-0
M. Wt: 99.17 g/mol
InChI Key: ULELCQYQCBHXFY-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)(methyl)amine is an organic compound with the molecular formula C6H13N. It is a secondary amine, characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further bonded to a methylamine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

(2-Cyclopropylethyl)(methyl)amine finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting the central nervous system and other therapeutic areas.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Safety and Hazards

“2-cyclopropyl-N-methylethanamine” is classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 2-cyclopropylethyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Methylamine reacts with 2-cyclopropylethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of 2-cyclopropylethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides, forming substituted amines, amides, or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Primary amines, reduced derivatives.

    Substitution: Substituted amines, amides, sulfonamides.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)(methyl)amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A primary amine with a cyclopropyl group.

    Methylamine: A simple primary amine with a methyl group.

    Cyclopropylmethylamine: A secondary amine with a cyclopropylmethyl group.

Uniqueness

(2-Cyclopropylethyl)(methyl)amine is unique due to the presence of both cyclopropyl and ethyl groups attached to the nitrogen atom This structural feature imparts distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

2-cyclopropyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-5-4-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELCQYQCBHXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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